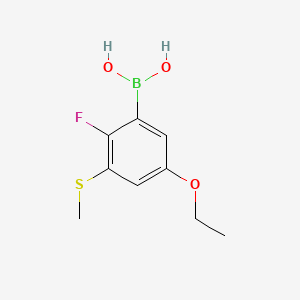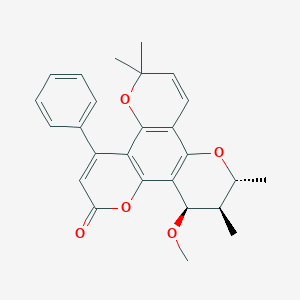
2,6-Diamino-4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-methylbenzenesulfonic acid is an organic compound with the chemical formula C7H10N2O3S. It is a white crystalline powder known for its strong hydrophilic properties. This compound is soluble in water and some organic solvents. It contains two amino functional groups and one sulfonic acid group, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Diamino-4-methylbenzenesulfonic acid can be synthesized through a series of reactions involving the reduction, nitration, and sulfonation of nitrotoluene. The process typically involves the following steps:
Reduction: Nitro groups in nitrotoluene are reduced to amino groups using reducing agents like iron and hydrochloric acid.
Nitration: The resulting compound is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Sulfonation: Finally, the compound undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The amino groups can be reduced to form amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, fluorescent agents, and photosensitive materials.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: It is employed in the production of textiles, leather, and plastics due to its dyeing properties.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-4-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, affecting the solubility and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the amino groups, making it less versatile in chemical reactions.
2,6-Diaminopimelic acid: Contains additional carboxyl groups, leading to different reactivity and applications.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: Used in pharmaceuticals for its unique structural properties.
Uniqueness
2,6-Diamino-4-methylbenzenesulfonic acid is unique due to its combination of amino and sulfonic acid groups, which provide a balance of hydrophilicity and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and industrial applications .
Eigenschaften
CAS-Nummer |
128-55-2 |
|---|---|
Molekularformel |
C7H10N2O3S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
2,6-diamino-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
MNAWGAORJBFMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)



